molecular formula C14H23N5O B1419916 2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine CAS No. 1204298-20-3

2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine

Katalognummer: B1419916
CAS-Nummer: 1204298-20-3
Molekulargewicht: 277.37 g/mol
InChI-Schlüssel: ZQOCAEVYYFOPHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine is a complex heterocyclic compound of significant interest in medicinal chemistry and infectious disease research. This chemical entity features a morpholine ring and a pyrimidine core linked by a piperazine group, a structural motif frequently investigated in the development of novel therapeutic agents. Its molecular architecture is particularly relevant in the context of antimalarial drug discovery, where research into derivatives of this chemotype has demonstrated promising fast-killing potency against asexual blood stages of Plasmodium falciparum that is comparable to artemisinins, which are currently compromised by emerging parasite resistance . The compound's research value extends to its potential mechanism of action, with chemoproteomic analyses suggesting that similar scaffolds may function through targeting serine/arginine protein kinase 2 (SRPK2), representing a novel strategy for developing antimalarial compounds with rapid parasiticidal kinetics . Furthermore, structural analogs have been explored as cGMP-dependent protein kinase (PKG) inhibitor scaffolds, though selective PKG inhibitors typically exhibit slower killing kinetics compared to this fast-acting chemotype . Researchers utilize this compound as a key synthetic intermediate or lead structure for further optimization in drug discovery programs aimed at developing agents with improved pharmacokinetic properties and target selectivity. The presence of multiple nitrogen-containing heterocycles makes it a versatile building block for generating molecular diversity in structure-activity relationship studies. This compound is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets and implement appropriate handling procedures prior to use.

Eigenschaften

IUPAC Name

2,6-dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c1-11-8-19(9-12(2)20-11)14-7-13(16-10-17-14)18-5-3-15-4-6-18/h7,10-12,15H,3-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOCAEVYYFOPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC(=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of Pyrimidine Intermediate

  • The pyrimidine ring is synthesized starting from aminopyrimidine derivatives, often 6-amino-2-thiouracil or related compounds.
  • These are reacted with substituted chromone derivatives (e.g., visnagen or khellin) to form pyrimidin-4-one intermediates.
  • Alkylation at the sulfur atom with methyl iodide produces methylsulfanyl-pyrimidinones.
  • Secondary amines such as piperazine or morpholine are then introduced by nucleophilic substitution to replace the methylsulfanyl group, yielding 2-substituted pyrimidin-4-ones.

Chlorination and Subsequent Amination

  • The 2-substituted pyrimidin-4-ones are treated with phosphorus oxychloride in dry dioxane to convert the 6-position into a 6-chloropyrimidine derivative.
  • This chlorinated intermediate is reactive toward nucleophilic substitution by secondary amines.
  • Reaction with piperazine or morpholine in boiling methanol replaces the chlorine with the corresponding amine, yielding 2,6-disubstituted pyrimidin-4-ones.

Cyclocondensation and Final Functionalization

  • The disubstituted pyrimidinones can be further reacted with β-diketones such as 3-chloropentane-2,4-dione in the presence of zinc dust and acetic acid.
  • This step involves reduction and cyclocondensation to form fused pyrimidopyrimidine systems.
  • Finally, additional substitution with piperazine or morpholine on these fused systems yields tri-substituted derivatives.

Representative Synthetic Scheme (Summary)

Step Reaction Type Starting Material(s) Reagents/Conditions Product Type
1 Condensation 6-amino-2-thiouracil + chromone derivative Heating in ethanol/water Pyrimidin-4-one intermediate
2 Alkylation Pyrimidin-4-one intermediate Methyl iodide, aqueous ethanolic KOH Methylsulfanyl-pyrimidin-4-one
3 Nucleophilic substitution Methylsulfanyl-pyrimidin-4-one Secondary amine (piperazine/morpholine) 2-Substituted pyrimidin-4-one
4 Chlorination 2-Substituted pyrimidin-4-one Phosphorus oxychloride, dry dioxane 6-Chloropyrimidine derivative
5 Nucleophilic substitution 6-Chloropyrimidine derivative Secondary amine (piperazine/morpholine) 2,6-Disubstituted pyrimidin-4-one
6 Cyclocondensation & reduction 2,6-Disubstituted pyrimidin-4-one + β-diketone Zn dust, acetic acid Fused pyrimidopyrimidine derivatives
7 Final amination Fused pyrimidopyrimidine derivatives Piperazine or morpholine, boiling MeOH Tri-substituted pyrimidopyrimidine derivatives

Experimental Data and Characterization

  • The synthesized intermediates and final products are characterized by:

    • Infrared spectroscopy (IR) confirming functional groups such as carbonyl and amine bands.
    • Proton and carbon-13 nuclear magnetic resonance (1H-NMR, 13C-NMR) providing structural information on aromatic and aliphatic protons, methyl groups, and ring systems.
    • Mass spectrometry (MS) confirming molecular weights and fragmentation patterns.
    • Elemental analysis validating purity and composition.
  • For example, the 1H-NMR spectra of methylsulfanyl intermediates show singlets around δ 2.65–2.68 ppm corresponding to SCH3 groups.

  • Chlorinated pyrimidine intermediates exhibit disappearance of NH and carbonyl absorption bands in IR, consistent with substitution.
  • Final tri-substituted derivatives display characteristic signals for piperazine and morpholine protons and methyl groups.

Research Findings and Yield Data

  • The yields of each step are generally good to excellent, with cyclocondensation steps yielding fused heterocycles in high purity.
  • Reaction conditions such as solvent choice (methanol, dioxane), temperature (reflux or boiling), and reagents (phosphorus oxychloride, methyl iodide) are optimized for maximum conversion.
  • The multi-step synthesis allows for structural diversification by varying the secondary amines and chromone derivatives.

Summary Table of Key Intermediates and Their Roles

Compound ID Description Key Functional Group(s) Role in Synthesis
1a,b Pyrimidin-4-one from aminothiouracil + chromone Pyrimidine ring, carbonyl Starting pyrimidine intermediate
2a,b Methylsulfanyl-pyrimidin-4-one SCH3 group Alkylated intermediate for substitution
3a-d 2-Substituted pyrimidin-4-one (piperazine/morpholine) Secondary amine substitution Precursor for chlorination
4a-d 6-Chloropyrimidine derivative Chlorine substituent Intermediate for nucleophilic substitution
5a-d 2,6-Disubstituted pyrimidin-4-one Dual secondary amine groups Precursor for cyclocondensation
6a-d Fused pyrimidopyrimidine derivatives Fused ring system Advanced intermediate
7a-d Tri-substituted pyrimidopyrimidine derivatives Piperazine/morpholine groups Final bioactive compounds

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinylpyrimidine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Compound 14: (2S,6R)-2,6-Dimethyl-4-{4-Morpholino-6-(1H-Pyrazol-5-yl)Thieno[3,2-d]Pyrimidin-2-yl} Morpholine

  • Structure: Replaces the piperazine group with a morpholino-substituted thieno[3,2-d]pyrimidine core.
  • Activity: Acts as a dual PI3K/mTOR inhibitor, showing superior efficacy to AZD2014 in renal cell carcinoma (RCC) xenografts. In vivo studies reported reduced tumor growth without significant toxicity in nude mice .
  • Key Difference: The thieno-pyrimidine scaffold enhances kinase selectivity, while the morpholino group improves solubility compared to piperazine derivatives.
Parameter 2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine Compound 14
Core Structure Pyrimidine with piperazine Thieno[3,2-d]pyrimidine with morpholino
Target Not explicitly reported PI3K/mTOR
Therapeutic Application Undefined (research use) Oncology (RCC)
Toxicity Profile Unknown Low toxicity in preclinical models

MLi2 (rel-(2S,6R)-2,6-Dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine)

  • Structure : Features an indazole substituent with a methylcyclopropoxy group on the pyrimidine ring.
  • Activity : Potent LRRK2 kinase inhibitor, suppressing microglial activation and neurotoxicity in neurodegenerative models .
  • Key Difference : The indazole moiety enhances blood-brain barrier penetration, making MLi2 suitable for CNS applications, unlike piperazine derivatives that may lack this property.
Parameter This compound MLi2
Substituent Piperazine Indazole with methylcyclopropoxy
Target Not explicitly reported LRRK2
Therapeutic Application Undefined (research use) Neurodegenerative diseases
Safety Unknown Lab-use only (potential toxicity)

Fenpropimorph (cis-2,6-Dimethyl-4-{2-methyl-3-[4-(2-methyl-2-propanyl)phenyl]propyl}morpholine)

  • Structure : Contains a bulky propyl-phenyl substituent instead of pyrimidine.
  • Activity : Commercial fungicide targeting ergosterol biosynthesis in plant pathogens .
  • Key Difference : The lipophilic phenyl group enhances membrane interaction, critical for antifungal activity but irrelevant to kinase inhibition.
Parameter This compound Fenpropimorph
Substituent Piperazine-pyrimidine Phenyl-propyl
Application Research compound Agricultural fungicide
Toxicity Unknown High (intended for external use)

cis-2,6-Dimethyl-4-(2-(8-nitro-2H-chromen-5-yloxy)ethyl)morpholine (9b)

  • Structure : Chromene ring linked via an ethyloxy group.

Structural and Functional Insights

  • Stereochemistry : The (2S,6R) configuration in analogs like MLi2 and Compound 14 improves target binding affinity .
  • Indazole/Thieno-pyrimidine: Increases rigidity and target specificity (e.g., LRRK2 vs. PI3K/mTOR). Bulky Groups (e.g., phenyl): Favors membrane interaction (fungicidal activity).

Biologische Aktivität

2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and its pharmacological profiles based on diverse research sources.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C21H32N8O
  • Molecular Weight : 396.55 g/mol

This structure includes a morpholine ring and a piperazine moiety linked to a pyrimidine derivative, which is crucial for its biological interactions.

Research indicates that this compound exhibits its biological activity primarily through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various kinases involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It affects pathways such as the EGFR signaling pathway, leading to apoptosis in cancer cells.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against influenza viruses.

Anticancer Activity

The compound has demonstrated promising anticancer effects in various studies:

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (TNBC)0.126Inhibits cell proliferation
MCF10A (non-cancer)2.5Selective toxicity towards cancer cells
HCT116 (colon cancer)0.5Induces apoptosis via caspase activation

In a study involving MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor metastasis in vivo models, outperforming established treatments like TAE226 .

Antiviral Activity

In vitro studies have shown that the compound exhibits antiviral activity against influenza strains:

Virus StrainViral Load ReductionDosage (mg/kg)
A/WSN/33>2-log40
Oseltamivir-resistant H275YSignificant inhibition40

This highlights the compound's potential as an antiviral agent with a favorable safety profile .

Case Studies

  • Breast Cancer Model : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, administration of the compound resulted in significant tumor size reduction and increased survival rates compared to control groups .
  • Influenza Infection Study : Healthy mice treated with the compound showed reduced viral loads and improved overall health metrics post-infection with influenza A virus, indicating effective antiviral action .

Safety and Toxicity Profile

Safety assessments have indicated that the compound has a low toxicity profile:

  • Subacute Toxicity Study : Conducted at doses up to 40 mg/kg showed no adverse effects on liver or kidney functions.
  • hERG Channel Inhibition : No significant inhibition was observed (IC50 > 10 μM), suggesting low risk for cardiac side effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine, and what factors influence reaction yields?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed coupling reactions under inert atmospheres (e.g., nitrogen) to prevent degradation. Key parameters include temperature control (60–90°C), reaction time (12–24 hours), and the use of protecting groups (e.g., Boc) to stabilize reactive intermediates. Post-synthesis, deprotection under mild acidic conditions (e.g., HCl in dioxane) yields the final product. Reported yields range from 70% to 85%, influenced by solvent choice (DMF or THF) and catalyst purity .

Q. How does the compound’s structural configuration affect its reactivity in medicinal chemistry applications?

  • Methodological Answer : The morpholine ring’s 2,6-dimethyl groups enhance steric stability, while the pyrimidine-piperazine moiety enables hydrogen bonding with biological targets. The nitropyridine group (in analogs) increases electrophilicity, facilitating nucleophilic substitutions. Reactivity is validated via NMR and LCMS to track regioselectivity and byproduct formation .

Q. What analytical techniques are critical for characterizing the stereochemistry of chiral derivatives?

  • Methodological Answer : Chiral HPLC and circular dichroism (CD) spectroscopy are used to resolve enantiomers. 1^1H NMR (600 MHz) in deuterated solvents (e.g., DMSO-d6 or CDCl3) identifies diastereotopic protons, while X-ray crystallography confirms absolute configurations. For example, (2R,6S)-stereoisomers show distinct splitting patterns at δ 1.20 ppm (J = 6.44 Hz) for methyl groups .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from metabolic instability. To address this:

  • Perform metabolite profiling (LC-HRMS) to identify degradation products (e.g., nitro-reduction to amines).
  • Use isotope-labeled analogs to track biodistribution and stability in animal models.
  • Optimize formulations (e.g., PEGylation) to enhance plasma half-life, as seen in studies where degradation into less bioaccumulative metabolites reduced in vivo efficacy .

Q. How can computational modeling guide the optimization of kinase selectivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities to PI3K/mTOR or adenosine A2A receptors. Focus on:

  • Binding pocket interactions : The pyrimidine ring’s orientation in the ATP-binding site.
  • Free energy calculations (MM/GBSA) : To prioritize derivatives with ΔG < -9 kcal/mol.
  • SAR studies : Modifying the piperazine moiety (e.g., cyclopropoxyindazole substituents) improves selectivity, as demonstrated in dual PI3K/mTOR inhibitors (IC50: 15–16 nM) .

Q. How do modifications at the pyrimidine ring position affect pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Introduce electron-withdrawing groups (e.g., nitro) to reduce logP (measured via shake-flask method).
  • Solubility : Replace pyrimidine with triazolo-pyridines to enhance aqueous solubility (>50 μM in PBS).
  • Metabolic stability : Fluorine substitution at the 4-position reduces CYP450-mediated oxidation, as shown in microsomal assays (t1/2 > 120 mins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.